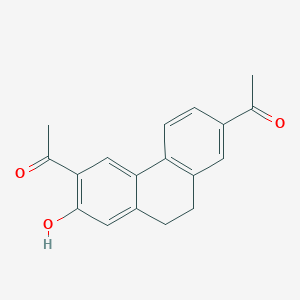
1,1'-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its phenanthrene core structure, which is a tricyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone can be achieved through several methods. One common approach involves the palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction for formaldehyde elimination . This method is advantageous due to its ability to form carbon-carbon bonds efficiently, making it suitable for the synthesis of complex polycyclic structures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing high-pressure reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur at the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 1,1’-(7-oxo-9,10-dihydrophenanthrene-2,6-diyl)diethanone, while reduction of the ethanone groups can produce 1,1’-(7-hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanol.
科学研究应用
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the phenanthrene core can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
9,10-Dihydrophenanthrene: A simpler compound with a similar core structure but lacking the hydroxy and ethanone groups.
Phenanthrene: The parent compound of the phenanthrene family, without any substituents.
1,1’-(7-Methoxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone: A derivative with a methoxy group instead of a hydroxy group.
Uniqueness
1,1’-(7-Hydroxy-9,10-dihydrophenanthrene-2,6-diyl)diethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
5329-91-9 |
|---|---|
分子式 |
C18H16O3 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
1-(6-acetyl-7-hydroxy-9,10-dihydrophenanthren-2-yl)ethanone |
InChI |
InChI=1S/C18H16O3/c1-10(19)12-5-6-15-13(7-12)3-4-14-8-18(21)16(11(2)20)9-17(14)15/h5-9,21H,3-4H2,1-2H3 |
InChI 键 |
HQDVPDPWKZZJAF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC(=C(C=C3CC2)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




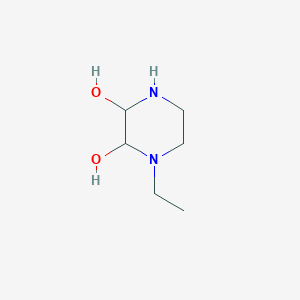
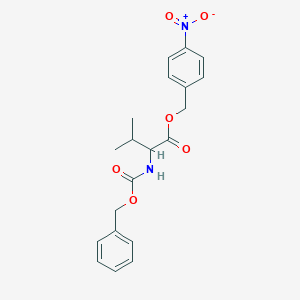

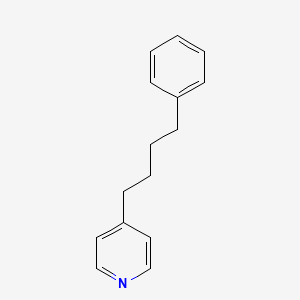
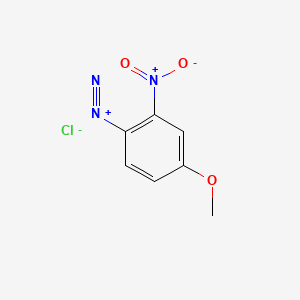
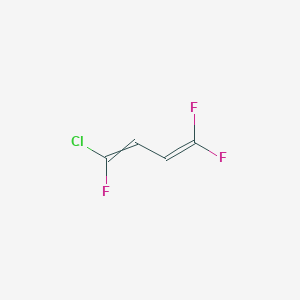
![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)

![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)

